(2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, often involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the indole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the indole ring .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression . The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure.
Tryptophan: An essential amino acid with an indole core.
Lysergic acid diethylamide (LSD): A psychoactive compound with a complex indole structure.
Uniqueness
What sets (2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C27H34N2O4 |
---|---|
Molecular Weight |
450.6g/mol |
IUPAC Name |
(E)-3-[1-[3-[butyl(methyl)amino]-2-hydroxypropyl]indol-3-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H34N2O4/c1-5-6-15-28(2)18-22(30)19-29-17-21(23-9-7-8-10-24(23)29)11-13-25(31)20-12-14-26(32-3)27(16-20)33-4/h7-14,16-17,22,30H,5-6,15,18-19H2,1-4H3/b13-11+ |
InChI Key |
XKWCTPCDMGHMSE-ACCUITESSA-N |
Isomeric SMILES |
CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)O |
SMILES |
CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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